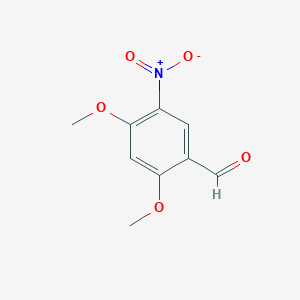

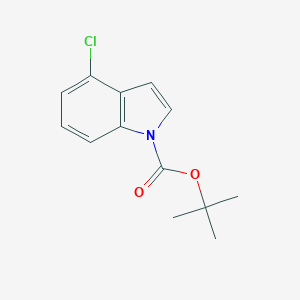

![molecular formula C7H6N4 B188559 Pyrido[2,3-b]pyrazin-6-amine CAS No. 65257-68-3](/img/structure/B188559.png)

Pyrido[2,3-b]pyrazin-6-amine

説明

Pyrido[2,3-b]pyrazin-6-amine is a chemical compound with the molecular formula C7H6N4 . It has been identified as a component in a novel class of imidazo[1’,2’:1,6]pyrido[2,3-d]pyrimidin derivatives, which have been discovered as CDK4/6 inhibitors . These inhibitors are considered an attractive therapeutic target for the treatment of cancer .

Synthesis Analysis

The synthesis of Pyrido[2,3-b]pyrazin-6-amine involves multicomponent reactions . The resulting heterocyclic compound is referred to as compound 4–7 in a yield of 82–89% . The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR) .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazin-6-amine consists of a pyridine ring fused with a pyrazine ring . The InChI string for this compound is InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) .Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazin-6-amine has a molecular weight of 146.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 146.059246208 g/mol . The topological polar surface area is 64.7 Ų .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “Pyrido[2,3-b]pyrazin-6-amine”, focusing on unique applications:

Nonlinear Optical (NLO) Technology

Pyrido[2,3-b]pyrazin-based heterocyclic compounds have shown a high NLO response, indicating significant contributions towards NLO technological applications. These properties are crucial for developing advanced materials for photonics and optoelectronics .

Electrochemical Sensing of DNA

Compounds derived from Pyrido[2,3-b]pyrazin have been utilized for electrochemical sensing of DNA. This application is vital for genetic diagnostics and research, as it allows for the detection and quantification of DNA sequences .

In Vitro Antioxidant Activity

These compounds have also been tested for their in vitro antioxidant activity. Antioxidants are important in research due to their ability to neutralize free radicals and prevent oxidative stress-related damage in cells .

Antiurease Activity

The antiurease activity of Pyrido[2,3-b]pyrazin derivatives has been explored, which is relevant in the development of treatments for diseases caused by urease-producing bacteria .

PI3K Isozymes Inhibition

The core structure has been associated with selective inhibition of PI3K isozymes, which are enzymes involved in cell growth and survival pathways. Inhibitors targeting these enzymes can be used for treating conditions like myocardial infarction .

Dipeptidyl Peptidase IV Inhibition

These compounds have been investigated as dipeptidyl peptidase IV inhibitors, which is an approach for the treatment of type 2 diabetes. This application takes advantage of their ability to modulate metabolic pathways .

Light-Emitting Materials

Derivatives of Pyrido[2,3-b]pyrazin have been used to create light-emitting analogues with potential applications in electronic displays and lighting technologies .

Biological Activities Scaffold

The Pyrido[2,3-b]pyrazin scaffold has exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. This makes it a valuable scaffold in drug discovery and medicinal chemistry .

Each application mentioned above represents a unique field where Pyrido[2,3-b]pyrazin-6-amine plays a significant role. The compound’s versatility in scientific research underscores its potential in contributing to various technological advancements and therapeutic strategies.

Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives… Pyrrolopyrazine derivatives: synthetic approaches and biological… Light-emitting analogues based on triphenylamine modified quinoxaline…

将来の方向性

Pyrido[2,3-b]pyrazin-6-amine and its derivatives have shown potential in various therapeutic applications, particularly as inhibitors of CDK4/6 for cancer treatment . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action in more detail, and evaluating their efficacy and safety in preclinical and clinical studies.

作用機序

Target of Action

Pyrido[2,3-b]pyrazin-6-amine is a novel heterocyclic compound It has been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.

Mode of Action

It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might interact with its targets, possibly DNA, in a way that influences optical properties.

Biochemical Pathways

The compound has been used in electrochemical sensing of dna , which implies it may interact with biochemical pathways involving DNA.

Result of Action

It’s known that the compound has been utilized for the first time in electrochemical sensing of dna, in vitro antioxidant, and antiurease activity . This suggests that the compound may have a significant impact on cellular functions related to these activities.

特性

IUPAC Name |

pyrido[2,3-b]pyrazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUPCZFBDRVLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289179 | |

| Record name | pyrido[2,3-b]pyrazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazin-6-amine | |

CAS RN |

65257-68-3 | |

| Record name | 65257-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyrido[2,3-b]pyrazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)